Tryptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Research

Tryptamine has proven indispensable in the pharmaceutical sector .

Neurological Research

Given its presence and the plethora of derivatives in the nervous system, tryptamine forms a cornerstone in neurological studies .

Chemical Precursor

Tryptamine is used as a chemical precursor .

Application: Tryptamine is used in the synthesis of a wide range of compounds in the field of chemistry.

Traditional and Ethnobotanical Uses

Tryptamine has been used in traditional and ethnobotanical contexts .

Biochemical Assays

Tryptamine can serve as a substrate in various enzymatic assays .

Application: These assays help in the understanding and characterization of enzymes like tryptophan hydroxylase or decarboxylases.

Psychotropic Drug Research

Tryptamines are known to be a broad class of classical or serotonergic hallucinogens .

Toxicology Research

Application: Tryptamines are used in toxicology research to understand their potential harm and contribution to drug overdoses.

Synthesis of Indole Alkaloids

Tryptamine-ynamide has been used in the synthesis of various indole alkaloids .

Psychedelic Research

Synthesis of Novel Tryptamine Structures

Minor additions and modifications to the indolealkylamine backbone provide an endless supply of novel tryptamine structures, each with a unique pharmacology .

Recreational Drug Research

In addition to the well-known illicit drugs such as cocaine, amphetamine, heroin or lysergic acid diethylamide (LSD), many new psychoactive substances have appeared at a dizzying speed .

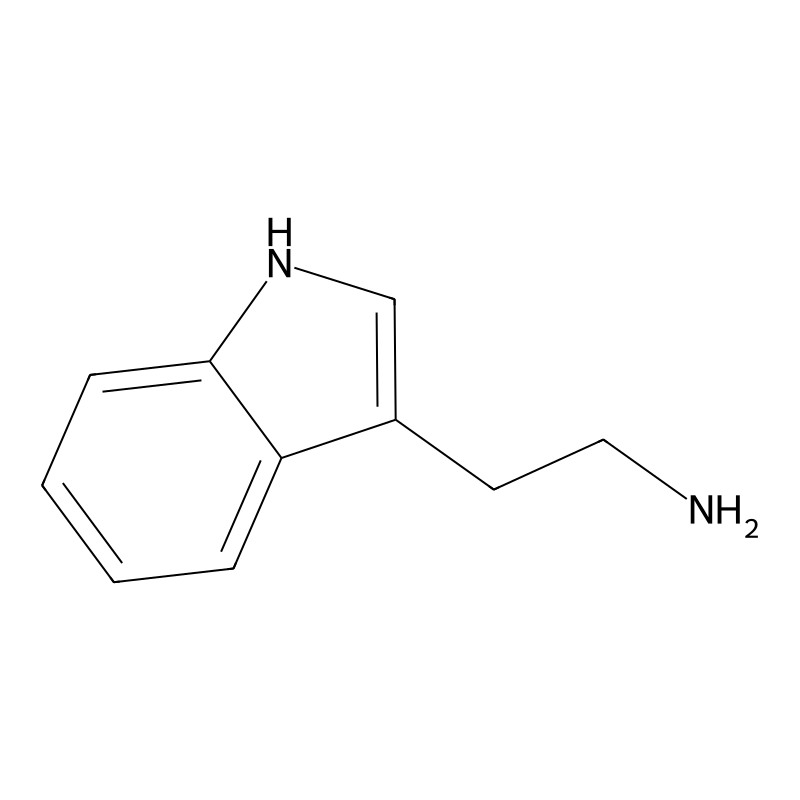

Tryptamine is an indole alkaloid derived from the essential amino acid tryptophan. Its chemical structure features an indole ring, which consists of a fused benzene and pyrrole ring, connected to a 2-aminoethyl group. This configuration allows tryptamine to interact with various biological systems, particularly in the central nervous system, where it acts as a neuromodulator. Tryptamine is a precursor to several important compounds, including serotonin and melatonin, and is involved in various physiological processes such as mood regulation and sleep cycles .

- Tryptamine itself is not considered highly toxic but can cause nausea, vomiting, and anxiety at high doses [].

- Due to its structural similarity to serotonin, some synthetic tryptamine derivatives can have potent hallucinogenic effects and pose significant health risks [].

- Tryptamine is a controlled substance in many countries due to the potential for misuse [].

- Decarboxylation of Tryptophan: Tryptamine is synthesized in vivo through the decarboxylation of tryptophan by the enzyme tryptophan decarboxylase, removing the carboxylic acid group from tryptophan .

- Oxidation: Tryptamine can be metabolized by monoamine oxidases to produce indole-3-acetaldehyde, which further undergoes oxidation to yield various metabolites .

- Condensation Reactions: Tryptamine can react with isocyanides to form fused spiroindolines through cascade reactions, demonstrating its versatility in organic synthesis .

Tryptamine exhibits a range of biological activities, primarily through its interaction with serotonin receptors and trace amine-associated receptors in the brain. Notable effects include:

- Serotonergic Activity: Tryptamine activates serotonin receptors (5-HT receptors), influencing mood and cognitive functions. It has been shown to modulate dopaminergic and glutamatergic systems as well .

- Gastrointestinal Regulation: In the human gut, tryptamine plays a role in regulating gastrointestinal motility by activating 5-HT4 receptors .

- Neurotransmitter Modulation: Tryptamine's action on hTAAR1 receptors can either enhance or inhibit neuronal firing, depending on the receptor's localization and the presence of other signaling molecules .

Tryptamine has several applications across various fields:

- Pharmaceuticals: Due to its role in neurotransmission, tryptamine and its derivatives are explored for potential therapeutic effects in treating mood disorders and gastrointestinal issues .

- Psychedelic Research: Certain derivatives of tryptamine, such as dimethyltryptamine and psilocybin, are studied for their psychoactive properties and potential therapeutic uses in mental health treatment .

- Biochemical Research: Tryptamine serves as a model compound for studying receptor interactions and signaling pathways in neuroscience .

Research has focused on the interaction of tryptamine with various receptors:

- Serotonin Receptors: Tryptamine's binding affinity to different serotonin receptor subtypes has been extensively studied, revealing its potential as a modulator of serotonergic signaling pathways .

- Trace Amine Receptors: Interaction studies with hTAAR1 have shown that tryptamine can influence neuronal activity through both excitatory and inhibitory mechanisms depending on receptor context .

Tryptamine shares structural similarities with several other compounds, particularly those related to neurotransmission. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Serotonin | Indole structure with additional hydroxyl group | Directly involved in mood regulation |

| Melatonin | Indole structure with an acetyl group | Regulates sleep-wake cycles |

| Dimethyltryptamine | Indole structure with two methyl groups | Strong psychedelic effects |

| Psilocybin | Phosphate ester of psilocin (a tryptamine derivative) | Psychedelic properties linked to altered perception |

| Bufotenin | Indole structure with additional hydroxyl group | Found in certain toads; psychoactive effects |

Tryptamine is unique due to its foundational role as a precursor for these compounds while also displaying distinct biological activities that contribute to its importance in both pharmacology and neuroscience research .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.55

Melting Point

UNII

Related CAS

34685-69-3 (unspecified sulfate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;

H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Determination of six underivatized biogenic amines by LC-MS/MS and study of biogenic amine production during trout (

Ioanna Kosma, Anastasia BadekaPMID: 33481671 DOI: 10.1080/19440049.2020.1865580

Abstract

Biogenic amines (BAs) are natural components of food produced mainly during metabolism in animals and plants. The determination of BAs is important because of their potential toxicity and their potential use as food spoilage indicators. In the present study, a method for the determination of six BAs (putrescine, cadaverine, histamine, β-phenylethylamine, tyramine, and tryptamine) by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionisation (APCI) source has been used on trout samples () stored in ice for 15 days. The results showed that on day 15 quite large amounts of putrescine (76.530 mg/kg), cadaverine (85.530 mg/kg), tryptamine (25.210 mg/kg), and histamine (15.975mg/kg) were detected, while the other BAs remained low (β-phenylethylamine: 3.230 mg/kg, tyramine: 0.165mg/kg). Furthermore, microbiological data (Total Vial Count- TVC,

, and

) showed that trout samples became organoleptically unacceptable on day 12, while volatile compound analysis showed a significant increase in total amounts of alcohols, aldehydes, and ketones on days 12 and 15.

The biogenic amine tryptamine, unlike β-phenylethylamine, shows in vitro cytotoxicity at concentrations that have been found in foods

Beatriz Del Rio, Begoña Redruello, Maria Fernandez, M Cruz Martin, Victor Ladero, Miguel A AlvarezPMID: 32562979 DOI: 10.1016/j.foodchem.2020.127303

Abstract

β-phenylethylamine and tryptamine are biogenic amines (BA) often found in foods. In general, BA are assumed to be toxic and their accumulation in food is not recommended. However, present knowledge regarding the toxicity of β-phenylethylamine and tryptamine is limited; more information is needed if qualitative and quantitative risk assessments of foods are to be successfully conducted. This study describes a real-time analysis of β-phenylethylamine and tryptamine toxicity on a human intestinal epithelial cell line. Both BA caused cell necrosis and apoptosis, although the former was the main mode of action of β-phenylethylamine, and the latter the main mode of action of tryptamine. Only tryptamine was cytotoxic at concentrations found in BA-rich foods. The results presented in this work may contribute to establish legal limits for β-phenylethylamine and tryptamine in food.Integrated metabolo-transcriptomics and functional characterization reveals that the wheat auxin receptor TIR1 negatively regulates defense against Fusarium graminearum

Peisen Su, Lanfei Zhao, Wen Li, Jinxiao Zhao, Jun Yan, Xin Ma, Anfei Li, Hongwei Wang, Lingrang KongPMID: 32678930 DOI: 10.1111/jipb.12992

Abstract

Fusarium head blight (FHB) caused by Fusarium graminearum Schwabe (teleomorph Gibberella zeae (Schw.) Perch) results in large yield losses in annual global wheat production. Although studies have identified a number of wheat FHB resistance genes, a deeper understanding of the mechanisms underlying host plant resistance to F. graminearum is required for the control of FHB. Here, an integrated metabolomics and transcriptomics analysis of infected wheat plants (Triticum aestivum L.) enabled identification of 789 differentially accumulated metabolites, including flavonoids, phenolamides, tryptamine derivatives, and phytohormones, and revealed altered expression of more than 100 genes that function in the biosynthesis or regulation of these pathways. Our data regarding the effects of F. graminearum infection on flavonoids and auxin signaling led to follow-up experiments that showed that exogenous kaempferide and apigenin application on spikes increased wheat resistance to FHB, while exogenous auxin treatment increased FHB susceptibility. RNAi-mediated knockdown of the gene encoding the auxin receptor, TaTIR1, increased FHB resistance. Our data supported the use of TaTIR1 knockdown in controlling FHB. Our study provides insights on the wheat response to F. graminearum infection and its FHB resistance mechanisms while illustrating the potential of TaTIR1 knockdown in increasing FHB resistance during crop improvement programs.Ruthenium Catalyzed Tandem Pictet-Spengler Reaction

Anju Nalikezhathu, Valeriy Cherepakhin, Travis J WilliamsPMID: 32558575 DOI: 10.1021/acs.orglett.0c01485

Abstract

We report a pyridyl-phosphine ruthenium(II) catalyzed tandem alcohol amination/Pictet-Spengler reaction sequence to synthesize tetrahydro-β-carbolines from an alcohol and tryptamine. Our conditions use a Lewis acid cocatalyst, In(OTf), that is compatible with typically

amination and an

Pictet-Spengler cyclization. This method proceeds well with benzylic alcohols, heterocyclic carbinols, and aliphatic alcohols. We also show how combining this reaction with a subsequent cycloamination enables a direct synthesis of tetracyclic alkaloids like harmicine.

WRKY1-mediated regulation of tryptophan decarboxylase in tryptamine generation for withanamide production in Withania somnifera (Ashwagandha)

Jyoti Singh Jadaun, Amit Kumar Kushwaha, Neelam S Sangwan, Lokesh Kumar Narnoliya, Smrati Mishra, Rajender Singh SangwanPMID: 32789542 DOI: 10.1007/s00299-020-02574-4

Abstract

WsWRKY1-mediated transcriptional modulation of Withania somnifera tryptophan decarboxylase gene (WsTDC) helps to regulate fruit-specific tryptamine generation for production of withanamides. Withania somnifera is a highly valued medicinal plant. Recent demonstration of novel indolyl metabolites called withanamides in its fruits (berries) prompted us to investigate its tryptophan decarboxylase (TDC), as tryptophan is invariably a precursor for indole moiety. TDC catalyzes conversion of tryptophan into tryptamine, and the catalytic reaction constitutes a committed metabolic step for synthesis of an array of indolyl metabolites. The TDC gene (WsTDC) was cloned from berries of the plant and expressed in E. coli. The recombinant enzyme was purified and characterized for its catalytic attributes. Catalytic and structural aspects of the enzyme indicated its regulatory/rate-limiting significance in generation of the indolyl metabolites. Novel tissue-wise and developmentally differential abundance of WsTDC transcripts reflected its preeminent role in withanamide biogenesis in the fruits. Transgenic lines overexpressing WsTDC gene showed accumulation of tryptamine at significantly higher levels, while lines silenced for WsTDC exhibited considerably depleted levels of tryptamine. Cloning and sequence analysis of promoter of WsTDC revealed the presence of W-box in it. Follow-up studies on isolation of WsWRKY1 transcription factor and its overexpression in W. somnifera revealed that WsTDC expression was substantially induced by WsWRKY1 resulting in overproduction of tryptamine. The study invokes a key role of TDC in regulating the indolyl secondary metabolites through enabling elevated flux/supply of tryptamine at multiple levels from gene expression to catalytic attributes overall coordinated by WsWRKY1. This is the first biochemical, molecular, structural, physiological and regulatory description of a fruit-functional TDC.Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes

Sascha K Manier, Christina Felske, Josef Zapp, Niels Eckstein, Markus R MeyerPMID: 32507893 DOI: 10.1093/jat/bkaa060

Abstract

Prerequisites for the reliable identification of substances in terms of forensic and clinical toxicology or doping control include knowledge about their metabolism and their excretion patterns in urine. N-Ethyl-N-propyltryptamine (N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine, EPT) is an N,N-dialkylated tryptamine derivative, sold as new psychoactive substance, and supposed to act as a partial agonist at the 5-HT2A receptor. The aims of the presented study were to elucidate in vitro metabolites of EPT after incubations with pooled human liver S9 fraction (pS9) and in vivo metabolites excreted into rat urine. Finally, suitable analytical target compounds should be identified. Analysis of pS9 incubations using liquid chromatography-high-resolution tandem mass spectrometry revealed EPT metabolites formed after N-dealkylation as well as alkyl and aryl hydroxylation and formation of a hydroxy sulfate. Investigations using rat urine after oral dosing showed that the metabolic pathways of EPT shifted from in vitro hydroxylation of the alkyl amine group to an increased in vivo hydroxylation of the indole ring with several N-dealkyl metabolites. A glucuronic acid conjugate after hydroxylation of the indole ring was additionally found in vivo. The parent compound could not be detected in the rat urine samples. Therefore, analytical methods using mass spectrometry should include hydroxy-EPT and two hydroxy-EPT glucuronide isomers for reliable identification.Auxin biosynthesis in the phytopathogenic fungus Leptosphaeria maculans is associated with enhanced transcription of indole-3-pyruvate decarboxylase LmIPDC2 and tryptophan aminotransferase LmTAM1

Hana Leontovyčová, Lucie Trdá, Petre Ivanov Dobrev, Vladimír Šašek, Elise Gay, Marie-Hélène Balesdent, Lenka BurketováPMID: 32540203 DOI: 10.1016/j.resmic.2020.05.001

Abstract

Auxins are hormones that regulate growth and development in plants. Besides plants, various microorganisms also produce auxins. Here we investigate whether and how the phytopathogenic fungus Leptosphaeria maculans biosynthesizes auxins. We characterized the auxin profile of in vitro grown L. maculans. The culture was further supplied with the auxin biosynthetic-precursors tryptophan and tryptamine and gene expression and phytohormone content was analyzed. L. maculans in vitro produced IAA (indole-3-acetic acid) as the predominant auxin metabolite. IAA production could be further stimulated by supplying precursors. Expression of indole-3-pyruvate decarboxylase LmIPDC2, tryptophan aminotransferase LmTAM1 and nitrilase LmNIT1 genes was mainly upregulated after adding tryptophan and correlated with IAA production, suggesting that these genes are the key components of auxin biosynthesis in L. maculans. Tryptamine acted as a potent inducer of IAA production, though a pathway independent of LmIPDC2/LmTAM1 may be involved. Despite L. maculans being a rich source of bioactive IAA, the auxin metabolic profile of host plant Brassica napus was not altered upon infection. Exogenous IAA inhibited the growth of L. maculans in vitro when supplied in high concentration. Altogether, we showed that L. maculans is capable of IAA production and we have identified biosynthetic genes that were responsive to tryptophan treatment.Hypoxia Routes Tryptophan Homeostasis Towards Increased Tryptamine Production

Soumya R Mohapatra, Ahmed Sadik, Suraj Sharma, Gernot Poschet, Hagen M Gegner, Tobias V Lanz, Philippe Lucarelli, Ursula Klingmüller, Michael Platten, Ines Heiland, Christiane A OpitzPMID: 33679737 DOI: 10.3389/fimmu.2021.590532

Abstract

The liver is the central hub for processing and maintaining homeostatic levels of dietary nutrients especially essential amino acids such as tryptophan (Trp). Trp is required not only to sustain protein synthesis but also as a precursor for the production of NAD, neurotransmitters and immunosuppressive metabolites. In light of these roles of Trp and its metabolic products, maintaining homeostatic levels of Trp is essential for health and well-being. The liver regulates global Trp supply by the immunosuppressive enzyme tryptophan-2,3-dioxygenase (TDO2), which degrades Trp down the kynurenine pathway (KP). In the current study, we show that isolated primary hepatocytes when exposed to hypoxic environments, extensively rewire their Trp metabolism by reducing constitutiveexpression and differentially regulating other Trp pathway enzymes and transporters. Mathematical modelling of Trp metabolism in liver cells under hypoxia predicted decreased flux through the KP while metabolic flux through the tryptamine branch significantly increased. In line, the model also revealed an increased accumulation of tryptamines under hypoxia, at the expense of kynurenines. Metabolic measurements in hypoxic hepatocytes confirmed the predicted reduction in KP metabolites as well as accumulation of tryptamine.

expression in cultured primary hepatocytes was reduced upon hypoxia inducible factor (HIF) stabilisation by dimethyloxalylglycine (DMOG), demonstrating that HIFs are involved in the hypoxic downregulation of hepatic

. DMOG abrogated hepatic luciferase signals in

reporter mice, indicating that HIF stability also recapitulates hypoxic rewiring of Trp metabolism

. Also in WT mice HIF stabilization drove homeostatic Trp metabolism away from the KP towards enhanced tryptamine production, leading to enhanced levels of tryptamine in liver, serum and brain. As tryptamines are the most potent hallucinogens known, the observed upregulation of tryptamine in response to hypoxic exposure of hepatocytes may be involved in the generation of hallucinations occurring at high altitude. KP metabolites are known to activate the aryl hydrocarbon receptor (AHR). The AHR-activating properties of tryptamines may explain why immunosuppressive AHR activity is maintained under hypoxia despite downregulation of the KP. In summary our results identify hypoxia as an important factor controlling Trp metabolism in the liver with possible implications for immunosuppressive AHR activation and mental disturbances.

Loss function of SL (sekiguchi lesion) in the rice cultivar Minghui 86 leads to enhanced resistance to (hemi)biotrophic pathogens

Dagang Tian, Fang Yang, Yuqing Niu, Yan Lin, Zaijie Chen, Gang Li, Qiong Luo, Feng Wang, Mo WangPMID: 33148178 DOI: 10.1186/s12870-020-02724-6

Abstract

Serotonin, originally identified as a neurotransmitter in mammals, functions as an antioxidant to scavenge cellular ROS in plants. In rice, the conversion of tryptamine to serotonin is catalyzed by SL (sekiguchi lesion), a member of cytochrome P450 monooxygenase family. The sl mutant, originated from rice cultivar Sekiguchi-asahi, exhibits spontaneous lesions, whereas its immune responses to pathogens have not been clearly characterized.Here we identified three allelic mutants of SL in an indica rice restore line Minghui 86 (MH86), named as sl-MH-1, - 2 and - 3, all of which present the typical lesions under normal growth condition. Compared with those in MH86, the serotonin content in sl-MH-1 is dramatically decreased, whereas the levels of tryptamine and L-trytophan are significantly increased. The sl-MH-1 mutant accumulates high H

O

level at its lesion sites and is more sensitive to exogenous H

O

treatment than the wild type. When treated with the reductant vitamin C (Vc), the lesion formation on sl-MH-1 leaves could be efficiently suppressed. In addition, sl-MH-1 displayed more resistant to both the blast fungus and blight bacteria, Pyricularia oryzae (P. oryzae, teleomorph: Magnaporthe oryzae) and Xanthomonas oryzae pv. Oryzae (Xoo), respectively. The pathogen-associated molecular patterns (PAMPs)-triggered immunity (PTI) responses, like reactive oxygen species (ROS) burst and callose deposition, were enhanced in sl-MH-1. Moreover, loss function of SL resulted in higher resting levels of the defense hormones, salicylic acid and jasmonic acid. The RNA-seq analysis indicated that after P. oryzae infection, transcription of the genes involved in reduction-oxidation regulation was the most markedly changed in sl-MH-1, compared with MH86.

Our results indicate that SL, involving in the final step of serotonin biosynthesis, negatively regulates rice resistance against (hemi)biotrophic pathogens via compromising the PTI responses and defense hormones accumulation.